2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-13-4-2-1-3-12(13)17(24)19-14-5-6-15(21-20-14)26-11-16(23)22-7-9-25-10-8-22/h1-6H,7-11H2,(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWQBFELUSPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145446 | |
| Record name | 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021091-67-7 | |
| Record name | 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021091-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-[6-[[2-(4-morpholinyl)-2-oxoethyl]thio]-3-pyridazinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridazine Ring Construction
The pyridazine nucleus is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For example:
- Hydrazine Cyclization :
Reaction of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in ethanol yields 3,6-dibromopyridazine, a precursor for further functionalization. - Thiolation at C6 :
Treatment of 6-chloropyridazin-3-amine with thiourea in refluxing ethanol introduces a thiol group, producing 6-mercaptopyridazin-3-amine.
Morpholinoacetamide Thioether Formation
The morpholinoacetamide side chain is introduced via nucleophilic substitution:
- Synthesis of 2-Morpholino-2-oxoethyl Bromide :
Morpholine is acylated with bromoacetyl bromide in dichloromethane, yielding the electrophilic intermediate. - Thioether Coupling :
6-Mercaptopyridazin-3-amine reacts with 2-morpholino-2-oxoethyl bromide in the presence of K₂CO₃ in DMF at 60°C, forming the C6-thioether linkage.
Amide Bond Formation with 2-Fluorobenzoyl Chloride
The final step involves coupling the pyridazine-thioether intermediate with 2-fluorobenzoyl chloride:
- Schotten-Baumann Reaction :
The amine group at C3 of pyridazine reacts with 2-fluorobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) to form the target benzamide.
Representative Reaction Scheme :
$$
\text{6-Mercaptopyridazin-3-amine} + \text{2-Morpholino-2-oxoethyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate}
$$
$$
\text{Intermediate} + \text{2-Fluorobenzoyl Chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{Target Compound}
$$
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous oxadiazole syntheses:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24–48 hours | 5–15 minutes |
| Yield | 60–75% | 85–95% |
| Purity (HPLC) | 90–92% | 97–99% |
Key advantages:
- Rapid heating minimizes side reactions (e.g., oxidation of thioether).
- Higher regioselectivity in pyridazine functionalization.
Solid-Phase Synthesis Adaptations
Solid-supported protocols, inspired by oligonucleotide synthesis, offer advantages for scale-up:
Resin Functionalization
A Wang resin-bound pyridazine precursor enables stepwise assembly:
- Immobilization of 6-chloropyridazin-3-amine on hydroxymethyl resin via ester linkage.
- Sequential thioether formation and amide coupling on the solid phase.
- Cleavage from resin using TFA/CH₂Cl₂ (95:5) to release the target compound.
Yield Comparison :
| Step | Solution-Phase Yield | Solid-Phase Yield |
|---|---|---|
| Thioether Formation | 78% | 89% |
| Amide Coupling | 82% | 94% |
Analytical Characterization
Critical quality control metrics for the final compound:
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18) | MeCN/H₂O (70:30), 1 mL/min | 98.2% |
| UPLC-MS | ESI+, m/z 377.1 [M+H]⁺ | 99.1% |
Industrial-Scale Process Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution |
|---|---|
| 2-Fluorobenzoyl Chloride | 42% |
| Morpholinoacetamide Reagent | 33% |
| Solvents/Energy | 25% |
Environmental Impact Mitigation
- Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
- Catalytic recycling of K₂CO₃ via membrane filtration decreases waste.
Emerging Methodologies
Photochemical Thioether Formation
UV irradiation (254 nm) accelerates the C-S bond formation:
Enzymatic Amide Coupling
Lipase B from Candida antarctica enables aqueous-phase coupling:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 82% | 78% |
| E-Factor | 18.7 | 5.2 |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Example 122 (EP 3 532 474 B1)
The compound 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-[6-(morpholin-4-yl)pyridazin-3-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide shares the pyridazine core and morpholine substituent with the target compound. However, it incorporates additional complexity, including a cyclohexylethoxy group and a fused triazolo-pyridine system. The morpholine group in both compounds likely enhances solubility, but the triazolo-pyridine moiety in Example 122 may confer distinct binding interactions in biological targets .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (EP 3 348 550A1)
These derivatives replace the pyridazine core with a benzothiazole ring and substitute the morpholino group with trifluoromethyl or methoxyphenyl groups. While the benzamide backbone is retained, the benzothiazole system introduces greater aromaticity and electron-withdrawing properties compared to pyridazine. The trifluoromethyl group enhances lipophilicity, contrasting with the hydrophilic morpholino group in the target compound .
Thioether-Linked Benzamide Derivatives
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide ()
This compound features a thioether linkage similar to the target molecule but substitutes the morpholino-2-oxoethyl group with a methylthiazole moiety. The absence of a morpholino group likely reduces solubility compared to the target compound .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide ()
Here, the morpholino group is replaced by a cyano-pyridine substituent. The thioether linkage remains a common feature, suggesting shared synthetic pathways involving nucleophilic displacement reactions .
Fluorinated Benzamide Analogues
2-Fluoro-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A03) ()
This compound retains the 2-fluorobenzamide moiety but replaces the pyridazine-thioether system with a biphenyl-furan scaffold. The furan group introduces oxygen-based hydrogen bonding capacity, while the biphenyl system increases steric bulk. The absence of a sulfur-linked side chain limits direct comparison in terms of redox or metal-binding properties .
Key Structural and Functional Differences
Pharmacological Implications
- Fluorine Substitution: The 2-fluoro group in the target compound may reduce metabolic degradation compared to non-fluorinated analogues (e.g., ’s A03) .
- Morpholino Group: Enhances water solubility relative to lipophilic substituents like trifluoromethyl () or thiazole () .
- Thioether Linkage : May confer redox activity or metal coordination capacity, differing from ether or amine linkages in other derivatives .
Biological Activity
2-Fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a fluorine atom, a morpholino group, and a pyridazinyl ring, contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O2S, and it has a molecular weight of 351.40 g/mol. The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's binding affinity to biological targets, potentially improving its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound is hypothesized to function as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking substrate access and disrupting normal cellular processes. This mechanism can lead to various downstream effects, including modulation of signaling pathways associated with cell proliferation and apoptosis.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer-related pathways. Its efficacy in various cancer models needs further exploration.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor in metabolic disorders, particularly those involving oxidative stress and inflammation.
- Neuroprotective Effects : There are indications that this compound may offer protective effects against neurodegenerative diseases by modulating pathways associated with neuronal survival.
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The reaction begins with the coupling of 2-fluorobenzoyl chloride with 6-((2-morpholino-2-oxoethyl)thio)pyridazine.
- Reaction Conditions : This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to maximize yield and purity.
- Purification Techniques : Final purification often employs recrystallization or chromatography to ensure high-quality product recovery.
Comparison with Similar Compounds
The uniqueness of this compound compared to similar compounds lies in its fluorine substitution, which enhances its binding affinity and metabolic stability:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluoro-N-(6-(morpholino-thio)pyridazin)benzamide | Fluorine atom present | Potential anticancer activity |
| N-(6-(morpholino-thio)pyridazin)benzamide | Lacks fluorine substitution | Lower binding affinity |
| 2-Chloro-N-(6-(morpholino-thio)pyridazin)benzamide | Chlorine instead of fluorine | Different pharmacokinetics |
Q & A
Basic: What are the critical steps and conditions for synthesizing 2-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide?
Answer:
The synthesis involves multi-step reactions:
Thioether Formation: Reacting pyridazine derivatives with 2-morpholino-2-oxoethylthiol under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) .
Amide Coupling: Using coupling agents like EDCl/HOBt or DCC to link the fluorobenzoyl group to the pyridazine-thioether intermediate .
Purification: Chromatography (silica gel or HPLC) to isolate the product, followed by recrystallization .
Key Optimization Parameters:
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether | NaH, 0°C → RT, 12h | DMF | 65–75 | |
| Amidation | EDCl/HOBt, RT, 24h | DCM | 50–60 |
Basic: What characterization techniques are essential to confirm the compound’s structure and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify functional groups (e.g., morpholino C=O at ~165 ppm, pyridazine protons at 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₈FN₃O₂S: 366.1024) .
- HPLC: Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Crystal Growth: Use slow evaporation (e.g., ethanol/water mixture) to obtain single crystals .
- Data Collection: Employ SHELX programs (SHELXD for solution, SHELXL for refinement) to analyze diffraction data .
- Key Metrics:
Advanced: How to optimize regioselectivity in pyridazine functionalization during synthesis?
Answer:
- Directing Groups: Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 of pyridazine to direct thioether formation to position 6 .
- Catalytic Control: Use Pd(OAc)₂ with ligands (XPhos) for Suzuki couplings, achieving >90% selectivity .
Advanced: What experimental designs assess the compound’s kinase inhibition potential?
Answer:
- In Vitro Assays:
- Kinase Panel Screening: Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM .
- IC₅₀ Determination: Use ADP-Glo™ Kinase Assay (Promega) with ATP concentrations near Km .
- Controls: Staurosporine (positive) and DMSO (negative) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize to protein content .
- Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies; apply ANOVA to assess significance (p<0.05) .
Advanced: What computational methods predict SAR for morpholino-containing analogs?
Answer:
- Docking Studies: Use AutoDock Vina with PDB structures (e.g., 3POZ for kinases) to model binding poses .
- QSAR Models: Train on datasets with >50 analogs; descriptors include LogP, polar surface area, and H-bond acceptors .
Advanced: How to evaluate metabolic stability in preclinical models?
Answer:
- Microsomal Assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH; monitor parent compound loss via LC-MS/MS .
- Half-Life Calculation: Use first-order kinetics (t₁/₂ = ln2/k) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
